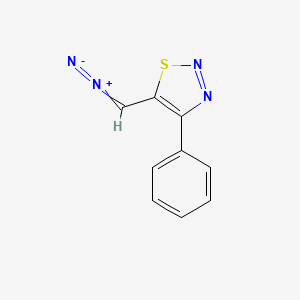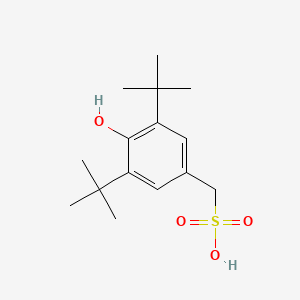![molecular formula C13H11N5O2 B14390402 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one CAS No. 88236-24-2](/img/structure/B14390402.png)
6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound featuring a triazole ring, a pyrimidine ring, and a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of the triazole and pyrimidine intermediates, followed by their coupling and subsequent cyclization to form the final product. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The triazole and pyrimidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group might yield formyl or carboxyl derivatives, while substitution reactions could introduce new functional groups onto the triazole or pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into cellular processes and mechanisms.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The triazole and pyrimidine rings are common motifs in many pharmaceuticals, and modifications of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings might enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyrimidine rings can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved might include inhibition of specific enzymes or modulation of signaling cascades, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share structural similarities with the triazole and pyrimidine rings and are known for their diverse biological activities.
Pyrimidinones: Compounds with pyrimidinone structures are also of interest for their medicinal properties and synthetic utility.
Triazolopyrimidines: These compounds combine triazole and pyrimidine rings and are studied for their potential in drug discovery.
Uniqueness
The uniqueness of 6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one lies in its specific combination of functional groups and ring systems. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
88236-24-2 |
|---|---|
Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
2-[4-[4-(hydroxymethyl)triazol-1-yl]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C13H11N5O2/c19-8-9-7-18(17-16-9)12-5-6-14-13(15-12)10-3-1-2-4-11(10)20/h1-7,19-20H,8H2 |
InChI Key |
OLDCRXIRKVTEFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)N3C=C(N=N3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)




![Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane](/img/structure/B14390354.png)

![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)

![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
